Product packaging for 4-Methyl-1,8-naphthyridin-2-ol(Cat. No.:CAS No. 889940-20-9)

4-Methyl-1,8-naphthyridin-2-ol

Cat. No.: B2648935
CAS No.: 889940-20-9
M. Wt: 160.176
InChI Key: UYGZBDXIEDQOTH-UHFFFAOYSA-N
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Description

4-Methyl-1,8-naphthyridin-2-ol (CAS 1569-15-9) is a versatile 1,8-naphthyridine derivative of significant interest in medicinal chemistry research. This compound serves as a key synthetic intermediate for developing novel therapeutic agents, particularly in the fields of infectious diseases and oncology . Researchers value 1,8-naphthyridine scaffolds for their broad pharmacological profile. Specifically, derivatives like this compound are investigated for their potential antimicrobial activity , building upon the legacy of the first 1,8-naphthyridine drug, nalidixic acid . These compounds can target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, making them a promising area of study in combating drug-resistant bacteria . Furthermore, this compound class is explored for its anticancer properties . Certain 1,8-naphthyridines are known to act as DNA intercalators, binding to double-stranded DNA and disrupting replication and transcription processes, which can lead to the suppression of cancer cell growth . The voreloxin compound is a prominent clinical example of an antitumor agent from this chemical family . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity compound to explore new mechanisms of action and develop next-generation treatments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B2648935 4-Methyl-1,8-naphthyridin-2-ol CAS No. 889940-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-5-8(12)11-9-7(6)3-2-4-10-9/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGZBDXIEDQOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Approaches to the 1,8-Naphthyridine (B1210474) Core

Constructing the 1,8-naphthyridine ring system typically involves the formation of a second pyridine (B92270) ring fused to an existing pyridine moiety. Key retrosynthetic disconnections often lead back to 2-aminopyridine (B139424) derivatives as primary starting materials.

The Friedländer annulation is one of the most effective and widely utilized methods for the synthesis of 1,8-naphthyridines. acs.org This reaction involves the condensation of an aromatic 2-aminoaldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). google.comwikipedia.org For 1,8-naphthyridine synthesis, the typical starting material is 2-aminonicotinaldehyde or a derivative thereof.

The classical Friedländer reaction often requires harsh conditions, such as high temperatures and the use of strong acid or base catalysts, which can limit its applicability and lead to lower yields. acs.orggoogle.com To address these limitations, numerous variants have been developed, focusing on milder conditions and improved efficiency.

Catalytic Variants:

Lewis and Brønsted Acids: Catalysts such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have been used to promote the reaction under solvent-free grinding conditions, offering operational simplicity and high yields. google.com

Base Catalysis: Traditional bases like potassium hydroxide (KOH) and piperidine are effective, but modern approaches have explored novel catalytic systems. wikipedia.org

Ionic Liquids (ILs): Basic ionic liquids, such as [Bmmim][Im], have been employed as both green solvents and catalysts, allowing for easy catalyst recycling and often providing excellent yields. google.comachemblock.com

Organocatalysis: Bicyclic pyrrolidine derivatives have been shown to be highly reactive and regioselective catalysts for preparing 2-substituted 1,8-naphthyridines from unmodified methyl ketones. oakwoodchemical.com

Green Chemistry Approaches: Recent advancements have focused on developing more environmentally benign protocols. The Friedländer reaction has been successfully performed in water, a non-toxic and inexpensive solvent, often with high yields, representing a significant improvement over methods requiring hazardous organic solvents. researchgate.netmasterorganicchemistry.com Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields. wikipedia.org

A persistent challenge in the Friedländer synthesis is the lack of regioselectivity when using unsymmetrical ketones, which can lead to the formation of multiple isomers. acs.org

Table 1: Comparison of Catalysts in Friedländer Synthesis of 1,8-Naphthyridines
Catalyst SystemReactantsConditionsKey Advantages
CeCl₃·7H₂O2-Aminonicotinaldehyde, α-methylene carbonylsSolvent-free, grinding, RTOperational simplicity, high yields, avoids hazardous solvents google.com
Basic Ionic Liquid2-Aminonicotinaldehyde, 2-phenylacetophenone80 °C, 24 hGreen solvent, reusable catalyst, high yield google.comachemblock.com
Choline Hydroxide (ChOH)2-Aminonicotinaldehyde, active methylene (B1212753) carbonylsWater, 50 °CMetal-free, non-toxic, gram-scale synthesis in water researchgate.net
Pyrrolidine Derivativeso-Aminoaromatic aldehydes, methyl ketonesSlow substrate additionHigh regioselectivity for 2-substituted products oakwoodchemical.com

Beyond the Friedländer synthesis, several other classical named reactions, originally developed for quinoline (B57606) synthesis, have been adapted for the formation of the 1,8-naphthyridine ring. These methods typically involve the reaction of a 2-aminopyridine with a 1,3-dicarbonyl compound or its synthetic equivalent, followed by an intramolecular cyclization.

Conrad-Limpach-Knorr Synthesis: This versatile method involves the reaction of a 2-aminopyridine with a β-ketoester, such as ethyl acetoacetate. The reaction conditions determine the final product. At lower temperatures, the reaction favors attack at the keto group, leading to a crotonate intermediate, which upon thermal, acid-catalyzed cyclization yields a 4-hydroxy-1,8-naphthyridine (or its tautomer, a 1,8-naphthyridin-4-one). libretexts.org At higher temperatures, reaction at the ester group can occur, leading to an anilide intermediate that cyclizes to a 2-hydroxy-1,8-naphthyridine (1,8-naphthyridin-2-one). libretexts.org

Gould-Jacobs Reaction: This reaction is particularly useful for synthesizing 4-hydroxy-1,8-naphthyridine derivatives. It begins with the condensation of a 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME) or a similar reagent. youtube.comresearchgate.net The resulting intermediate undergoes thermal cyclization at high temperatures (often in a high-boiling solvent like diphenyl ether) to form the fused pyridine ring. acs.orgyoutube.com Subsequent hydrolysis and decarboxylation can yield the final product. youtube.com

Other Cyclization Strategies: Methods such as the Skraup (using glycerol and an oxidizing agent) and Combes (acid-catalyzed reaction with 1,3-diketones) reactions are also reported for naphthyridine synthesis, though they are sometimes less common than the Friedländer or Conrad-Limpach approaches. acs.orggoogle.com Reductive cyclization of precursors like 2-nitro-3-pyridylmethylenemalonate has also been explored as a viable route.

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the one-pot synthesis of highly functionalized 1,8-naphthyridines. organic-chemistry.org These reactions combine three or more starting materials in a single synthetic operation, forming multiple bonds and rapidly building molecular complexity. This approach aligns with the principles of green chemistry by minimizing waste, energy consumption, and reaction steps. db-thueringen.deresearchgate.net

A common MCR for 1,8-naphthyridine synthesis involves the condensation of a 2-aminopyridine, an aldehyde, and an active methylene compound like malononitrile or a cyanoacetate. For example, a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol can produce functionalized researchgate.netnaphthyridine derivatives regioselectively and in high yields without the need for a catalyst. db-thueringen.deresearchgate.net These reactions often proceed through a cascade of transformations, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, to afford the final heterocyclic product. researchgate.net

Targeted Synthesis of 4-Methyl-1,8-naphthyridin-2-ol and its Analogs

The synthesis of the specific compound this compound, which exists in tautomeric equilibrium with 4-methyl-1,8-naphthyridin-2(1H)-one, requires a strategic choice of reactants to install the methyl group at the C-4 position and the hydroxyl/oxo group at the C-2 position.

A direct and effective method for the synthesis of this compound is the acid-catalyzed cyclocondensation of a 2-aminopyridine with ethyl acetoacetate. This reaction is an application of the Conrad-Limpach principle. db-thueringen.de

In this pathway, 2-aminopyridine reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The mixture is heated to facilitate both the initial condensation and the subsequent intramolecular cyclization. The ethyl acetoacetate provides the three-carbon chain needed to form the new ring, with the keto group ultimately forming the C-4 position and the ester group forming the C-2 position. The methyl group of the ethyl acetoacetate becomes the C-4 methyl substituent on the naphthyridine ring. The reaction proceeds until the cyclization is complete, and upon cooling, the product precipitates and can be isolated and purified by recrystallization. researchgate.net

Table 2: Synthesis of this compound
Reactant 1Reactant 2Catalyst/SolventConditionsProduct
2-AminopyridineEthyl AcetoacetateConcentrated H₂SO₄Reflux at 135°C, ~5 hours2-Hydroxy-4-methyl-1,8-naphthyridine researchgate.net

The this compound scaffold possesses several key positions that can be functionalized to produce a diverse range of analogs. The C-7 position on the original pyridine ring, as well as the N-1 and O-2 positions of the newly formed ring, are primary targets for modification. The tautomeric nature of the 2-hydroxy group (amide-iminol tautomerism) is critical, as it presents two nucleophilic sites: the nitrogen at N-1 and the oxygen at O-2.

Functionalization at O-2 (O-Alkylation): The hydroxyl group at the C-2 position can be readily converted into an ether linkage. For instance, 2-hydroxy-4-methyl-1,8-naphthyridine can be etherified by reaction with epichlorohydrin. db-thueringen.de This reaction typically proceeds under basic conditions, where the hydroxyl group is deprotonated to form a more nucleophilic alkoxide, which then attacks the electrophilic epichlorohydrin. This strategy provides access to O-alkylated analogs with reactive functional groups for further elaboration.

Functionalization at N-1 (N-Alkylation): Alkylation can also occur at the N-1 position. The selectivity between N- and O-alkylation is a common challenge in related heterocyclic systems like pyridones and quinolinones and depends on several factors, including the choice of base, solvent, and alkylating agent. researchgate.net Harder electrophiles and conditions that favor the dissociated anion (e.g., polar aprotic solvents like DMF) often lead to a higher proportion of O-alkylation, while N-alkylation can sometimes be favored under different conditions. For example, in some systems, using alkali salts in DMF predominantly leads to N-alkylation, whereas using a silver salt can favor O-alkylation. researchgate.net

Functionalization at C-7: Modifying the C-7 position typically involves one of two main strategies:

Starting with a Substituted Pyridine: A 6-substituted-2-aminopyridine can be used in the initial cyclocondensation reaction. For example, starting with 2-amino-6-chloropyridine would yield a 7-chloro-1,8-naphthyridine derivative. This C-7 chloro group is a versatile handle for further modifications, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of various aryl, alkyl, or amino groups.

Modification of the Naphthyridine Ring: If the C-7 position is unsubstituted, it can be functionalized after the ring system is formed, although this can be more challenging. A common route involves introducing an amino group at C-7, which can then be converted into a diazonium salt. A subsequent Sandmeyer reaction can replace the diazonium group with a halide (e.g., Cl, Br), which can then be used in cross-coupling reactions. google.comresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The application of microwave irradiation in the synthesis of 1,8-naphthyridine derivatives, including structures related to this compound, has demonstrated significant advantages.

One of the key synthetic routes to the 1,8-naphthyridine core is the Friedlander condensation. Under microwave irradiation, the condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group can be efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in solvent-free conditions. This environmentally friendly approach significantly reduces reaction times to a matter of minutes and often results in good to excellent yields of the corresponding 1,8-naphthyridines.

The Grohe-Heitzer reaction, another important method for constructing the 1,8-naphthyridone ring system, has also been adapted to microwave-assisted conditions. This modification has been shown to reduce both the reaction time and the number of synthetic steps required compared to the traditional protocol. scielo.org.mx For instance, the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a key intermediate for various naphthyridone derivatives, is significantly streamlined using microwave heating. scielo.org.mx

The benefits of microwave-assisted synthesis extend to the derivatization of the 1,8-naphthyridine scaffold. For example, the construction of N-(5-(2-methyl-1,8-naphthyridine)-thiazole-benzamide derivatives has been achieved with good yields and high selectivity in shorter reaction times under microwave irradiation compared to conventional heating. researchgate.net This highlights the utility of microwave technology in facilitating the synthesis of complex molecules based on the 1,8-naphthyridine core.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,8-Naphthyridine Derivatives

Reaction Type Conditions Reaction Time Yield Reference
Friedlander Condensation DABCO, Solvent-free, Microwave Few minutes 74-86%
Grohe-Heitzer Reaction Microwave Irradiation Reduced Improved scielo.org.mx
Thiazole-benzamide derivative synthesis Pd(PPh3)4, Triethylamine, Microwave Shorter Good researchgate.net

Ionic Liquid Mediated Synthesis and Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly integrated into synthetic organic chemistry, with a focus on developing environmentally benign and sustainable processes. unibo.it The synthesis of 1,8-naphthyridines has benefited from these advancements, particularly through the use of ionic liquids and aqueous reaction media. nih.gov

Ionic liquids (ILs) have garnered attention as green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. acs.orgnih.gov Several basic ionic liquids have been successfully employed in the Friedlander reaction to produce 1,8-naphthyridyl derivatives. acs.org For example, [Bmmim][Im] has shown remarkable catalytic activity, and the reaction conditions have been optimized for its use. acs.org A key advantage of using ionic liquids is the ease of separation and the potential for recycling the catalyst, which aligns with the principles of green chemistry. acs.org

Another significant advancement in the green synthesis of 1,8-naphthyridines is the use of water as a solvent. A one-pot Friedlander condensation reaction in water, catalyzed by the inexpensive and biocompatible ionic liquid choline hydroxide, has been developed for the gram-scale synthesis of substituted 1,8-naphthyridines. nih.gov This method is operationally simple and allows for the easy separation of both the catalyst and the product without the need for chromatographic purification. nih.gov The use of water as a solvent is highly desirable from an environmental perspective, as it is non-toxic, non-flammable, and readily available. rsc.org

These green chemistry approaches not only reduce the environmental impact of synthesizing 1,8-naphthyridine derivatives but also offer practical advantages in terms of cost-effectiveness and simplified procedures. nih.govacs.org

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of the 1,8-naphthyridine core is characterized by its susceptibility to both electrophilic and nucleophilic attack, as well as its potential for oxidation, reduction, and side-chain modifications. Understanding the mechanisms of these transformations is crucial for the rational design of new derivatives.

Electrophilic and Nucleophilic Substitution Reactions of the Naphthyridine Core

The 1,8-naphthyridine ring system is an electron-deficient heteroaromatic system, which influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: In general, electrophilic aromatic substitution reactions on the 1,8-naphthyridine core are less facile than on benzene due to the electron-withdrawing effect of the nitrogen atoms. These reactions typically require harsh conditions and may lead to a mixture of products. The position of substitution is directed by the electronic properties of the ring system.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,8-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at a suitable position. masterorganicchemistry.com The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion. youtube.com The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. youtube.com For example, a halogen atom on the naphthyridine ring can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.

Reduction and Oxidation Pathways

The 1,8-naphthyridine ring can undergo both reduction and oxidation reactions, leading to a variety of transformed products.

Reduction: The pyridine rings of the 1,8-naphthyridine system can be reduced under various conditions. Catalytic hydrogenation, for instance, can lead to the saturation of one or both of the heterocyclic rings, yielding tetrahydro- and decahydro-1,8-naphthyridines. The specific outcome of the reduction depends on the catalyst, solvent, and reaction conditions employed.

Oxidation: Oxidation of the nitrogen atoms in the 1,8-naphthyridine ring can lead to the formation of N-oxides. These N-oxides are valuable intermediates that can undergo further functionalization. For example, they can be used to introduce substituents at positions that are not readily accessible through direct substitution reactions.

Derivatization via Side Chain Modifications

The methyl group at the 4-position of this compound offers a valuable handle for further derivatization. This methyl group is activated by the adjacent nitrogen atom and the aromatic ring, making it susceptible to a range of chemical transformations.

One common strategy for side-chain modification is condensation with aldehydes or other electrophiles. This can lead to the formation of styryl derivatives or other extended conjugated systems. The reactivity of the methyl group can also be exploited in reactions such as halogenation, followed by nucleophilic substitution, to introduce a variety of functional groups.

These side-chain modifications are crucial for tuning the electronic and steric properties of the molecule, which can have a significant impact on its biological activity and physical properties.

Mechanistic Studies on Reaction Selectivity and Efficiency

The selectivity and efficiency of reactions involving the 1,8-naphthyridine core are governed by a combination of electronic and steric factors.

In nucleophilic aromatic substitution reactions , the regioselectivity is primarily determined by the position of the leaving group and the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. youtube.com Theoretical and experimental studies can provide insights into the charge distribution and orbital energies, helping to predict the most likely site of nucleophilic attack.

Understanding these mechanistic details is essential for optimizing existing synthetic routes and for the development of new, more efficient, and selective methods for the synthesis and derivatization of this compound and its analogues.

Spectroscopic and Advanced Structural Characterization Beyond Basic Identification

Advanced NMR Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4-Methyl-1,8-naphthyridin-2-ol, ¹H and ¹³C NMR spectra provide the basic carbon-hydrogen framework. However, advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for unambiguous assignments, especially in complex heterocyclic systems. NOESY experiments establish through-space correlations between protons, which helps in confirming the relative positions of substituents, such as the methyl group in relation to the protons on the fused pyridine (B92270) rings.

In related 1,8-naphthyridine (B1210474) structures, the chemical shifts of the protons on the naphthyridine ring are typically found in the aromatic region of the spectrum. The methyl group would appear as a singlet in the upfield region. The presence of the hydroxyl group introduces the possibility of tautomerism (keto-enol), which can be investigated by NMR in various solvents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on the analysis of similar 1,8-naphthyridine structures.

ProtonPredicted Chemical Shift (ppm)Multiplicity
CH₃2.0 - 2.5Singlet
H-36.0 - 6.5Singlet
H-57.0 - 7.5Doublet
H-67.5 - 8.0Triplet
H-78.0 - 8.5Doublet
OH/NHVariableBroad Singlet

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the exact molecular weight and to study the fragmentation patterns of a molecule, which provides valuable structural information. For this compound (C₉H₈N₂O), the high-resolution mass spectrum would show a molecular ion (M+) peak corresponding to its exact mass.

The fragmentation of the molecular ion under electron impact (EI) is energetically driven, with the resulting fragments providing a roadmap of the molecule's structure. chemguide.co.uk The stability of the resulting carbocations and radical species dictates the intensity of the fragment peaks. libretexts.org For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ peak.

Loss of carbon monoxide (CO): A common fragmentation for phenolic or enolic compounds, leading to an [M-28]⁺ peak.

Cleavage of the heterocyclic rings: Producing various smaller charged fragments characteristic of the naphthyridine core.

The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: Key Mass Spectrometry Fragments for this compound Note: Based on general fragmentation principles for heterocyclic compounds.

m/z ValuePossible Fragment Identity
160[C₉H₈N₂O]⁺ (Molecular Ion)
145[M - CH₃]⁺
132[M - CO]⁺

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 3: Illustrative Crystallographic Data for a Related 1,8-Naphthyridine Derivative Data for 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.903(2)
b (Å)7.217(2)
c (Å)26.071(8)
β (°)93.023(4)
Volume (ų)1296.9(7)

Investigation of Photophysical Properties

The conjugated π-electron system of the 1,8-naphthyridine core endows these compounds with interesting photophysical properties, making them candidates for applications in materials science and as fluorescent probes. niscpr.res.in

UV-Visible absorption and fluorescence emission spectroscopy are used to study the electronic transitions within the molecule. 1,8-Naphthyridine derivatives typically exhibit strong absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. niscpr.res.ingrafiati.com For this compound, the absorption spectrum is expected to show maxima between 320 and 400 nm. mdpi.com

Upon excitation with light of an appropriate wavelength, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted to a longer wavelength (a phenomenon known as Stokes shift).

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. This parameter is crucial for applications that rely on strong light emission. Derivatives of 4-methyl-1,8-naphthyridine (B75383) have been shown to be highly fluorescent compounds. mdpi.com The quantum yield is highly dependent on the molecular structure and the surrounding environment. For example, 2,7-dialkylamino-4-methyl- nih.govresearchgate.net-naphthyridines exhibit high fluorescence quantum yields, making them useful as fluorescent dyes. mdpi.com

The polarity of the solvent can significantly influence the absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. researchgate.net

For many N-heterocyclic compounds, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. rsc.orgnih.gov This positive solvatochromism indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. nih.gov Studies on related 4-hydroxy-1,8-naphthyridine derivatives have analyzed these electronic spectra in various solvents to understand these interactions. researchgate.net Investigating the optical properties of this compound in a range of solvents from nonpolar (e.g., hexane) to polar (e.g., methanol, water) would reveal key information about the change in its dipole moment upon electronic excitation.

Table 4: Expected Solvent Effects on the Photophysical Properties of this compound

SolventPolarityExpected Absorption λₘₐₓ ShiftExpected Emission λₘₐₓ ShiftExpected Quantum Yield (ΦF)
HexaneLow-Blue-shiftedHigh
DichloromethaneMediumMinor Red ShiftRed-shiftedMedium
AcetonitrileHighRed ShiftSignificantly Red-shiftedLow
MethanolHigh (Protic)Red ShiftSignificantly Red-shiftedVery Low

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound, particularly its characterization through methods such as cyclic voltammetry, is not extensively documented in publicly available scientific literature. Detailed research findings, including specific redox potentials and electron transfer kinetics for this compound, are not readily found in the reviewed sources.

Cyclic voltammetry is a powerful electroanalytical technique used to investigate the reduction and oxidation processes of a substance. This method involves measuring the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time. The resulting voltammogram provides information on the thermodynamics of redox processes and the kinetics of electron transfer reactions.

For many organic molecules, including heterocyclic compounds like 1,8-naphthyridine derivatives, cyclic voltammetry can reveal:

Oxidation and Reduction Potentials: The potentials at which the compound loses or gains electrons. These values are indicative of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Reversibility of Redox Events: Whether the electron transfer is chemically and electrochemically reversible.

Electron Transfer Kinetics: The rate at which electrons are transferred between the electrode and the compound.

While the electrochemical properties of the broader class of 1,8-naphthyridines have been a subject of interest, particularly in the context of their coordination chemistry and application in materials science, specific data for the this compound derivative is not available. Therefore, a data table summarizing its electrochemical properties cannot be provided at this time. Further experimental investigation is required to elucidate the detailed electrochemical profile of this specific compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstone quantum mechanical calculations used to study the electronic properties of molecules. For 1,8-naphthyridine (B1210474) derivatives, these calculations have been instrumental in understanding their fundamental chemical nature. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G**, are frequently employed to optimize molecular geometries and predict electronic characteristics. researchgate.netniscpr.res.in

DFT calculations are crucial for elucidating the electronic structure of 1,8-naphthyridine derivatives. These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding electronic transitions and reactivity. For instance, the electronic absorption spectra of 1,8-naphthyridine compounds, often exhibiting λmax around 340 nm, are assigned to π→π* transitions, an interpretation supported by DFT calculations. niscpr.res.inias.ac.in The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's stability and reactivity. Theoretical studies on related compounds have successfully correlated calculated HOMO and LUMO energy levels with experimental data from techniques like cyclic voltammetry. niscpr.res.in These calculations help in assigning experimental spectroscopic data to specific electronic transitions within the molecule.

Table 1: Representative Frontier Molecular Orbital Energies for a 1,8-Naphthyridine System

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
DFT/B3LYP6-311++G**-10.013-3.9536.060

Note: Data is illustrative and based on a related copper(I) complex of a 1,8-naphthyridine derivative. niscpr.res.in

A significant application of DFT is the investigation of reaction pathways by calculating the relative energies of reactants, intermediates, transition states, and products. niscpr.res.in This allows for the validation of proposed reaction mechanisms. For example, in the synthesis of certain 1,8-naphthyridine derivatives, DFT calculations have been used to model the reaction progress. niscpr.res.inias.ac.in By calculating the relative energies of a proposed transition state intermediate, researchers can determine the energetic feasibility of a particular pathway. niscpr.res.in If the calculated energy of the transition state is found to be higher than both the reactants and products, it supports the proposed mechanistic step. Such studies can even be performed considering the effects of different solvents on the reaction energetics. niscpr.res.in

Computational methods are also employed to analyze the three-dimensional structure and conformational stability of 1,8-naphthyridine derivatives. These studies determine the most stable geometric arrangements of the atoms in the molecule. For instance, calculations can reveal the planarity of the naphthyridine ring system and the dihedral angles between the core structure and any substituents. nih.gov In a co-crystal of a related compound, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, the non-hydrogen atoms of the acetamide (B32628) molecule were found to be roughly coplanar, with a small dihedral angle of 8.5° between the ring plane and the acetamide group. nih.gov Such analyses are fundamental to understanding how the molecule's shape influences its interactions with other molecules.

Molecular Dynamics Simulations (MD)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For derivatives of 1,8-naphthyridine, MD simulations have been utilized to assess the stability and binding interactions with biological targets, such as proteins or DNA. researchgate.netnih.gov After an initial binding pose is predicted using molecular docking, MD simulations can be run for extended periods (e.g., 100 ns) to observe the dynamic behavior of the ligand-target complex. researchgate.netnih.gov These simulations provide insights into the stability of the binding, conformational changes, and the key intermolecular interactions that maintain the complex, thereby suggesting the potential of the compound as a therapeutic agent. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For 1,8-naphthyridine derivatives, QSAR models have been developed to predict their potential as anticancer agents or inhibitors of specific enzymes. researchgate.netnih.govnih.gov These models are built by correlating calculated molecular descriptors with experimentally determined activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. researchgate.net For example, a QSAR model for 1,8-naphthyridine derivatives targeting topoisomerase II achieved a coefficient of determination (R²) of 0.6991, indicating a good correlation between the structural descriptors and the observed activity. researchgate.net

The foundation of a QSAR model is the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For 1,8-naphthyridine derivatives, these descriptors are typically calculated after the molecular structures have been optimized using methods like DFT with the B3LYP functional. researchgate.net A wide range of descriptors can be computed using specialized software, such as PaDEL. researchgate.net These can include:

Topological descriptors: Such as molecular connectivity indices, which describe the size and branching of the molecule. nih.gov

Steric descriptors: Quantifying the size and shape of the molecule. nih.gov

Electronic or electrostatic descriptors: Describing the distribution of charge within the molecule. nih.gov

The final QSAR model often includes a small number of these descriptors that are found to be most influential on the biological activity. For instance, a four-parameter QSAR model for 1,8-naphthyridin-4-ones found that the position, size, and polarity of substituents were the predominant factors controlling their inhibitory activity. nih.gov

Statistical Correlation with Biological Endpoints

While specific quantitative structure-activity relationship (QSAR) models for 4-Methyl-1,8-naphthyridin-2-ol are not extensively documented in publicly available literature, broader QSAR studies on various series of 1,8-naphthyridine derivatives have successfully established statistical correlations between their physicochemical properties and biological activities. These studies are crucial for understanding the structural requirements for therapeutic efficacy.

For instance, QSAR analyses have been instrumental in elucidating the anticancer properties of 1,8-naphthyridine derivatives. By developing robust models, researchers have been able to predict the biological activity of new compounds with a high degree of accuracy. These models often reveal that specific electronic, steric, and hydrophobic parameters of the substituents on the naphthyridine core are critical determinants of their cytotoxic effects against various cancer cell lines.

In one such study focusing on derivatives targeting DNA topoisomerase II, a quantitative structure-activity relationship model was developed using multiple linear regression. This model achieved a coefficient of determination (R²) of 0.6991, indicating a strong correlation between the selected molecular descriptors and the observed biological activity. researchgate.net The external validation of the model further demonstrated its high predictive ability, underscoring the reliability of such statistical correlations in guiding the design of more potent anticancer agents. researchgate.net

The following table summarizes the key findings from a representative QSAR study on 1,8-naphthyridine derivatives as potential anticancer agents.

Model ParameterValueSignificance
Coefficient of Determination (R²)0.6991Indicates a good fit of the model to the data.
Q² (F1)0.8683Demonstrates high predictive ability in external validation.
Q² (F2)0.8670Confirms the robustness and predictive power of the model.

This data is based on a QSAR study of 1,8-naphthyridine derivatives targeting DNA topoisomerase II. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug design to understand the interaction between a ligand and its target protein at the atomic level. For the 1,8-naphthyridine class of compounds, molecular docking studies have been pivotal in identifying potential biological targets and elucidating the molecular basis of their activity.

Binding Affinity Predictions

Molecular docking simulations provide estimates of the binding affinity, often expressed as a docking score or binding energy, which is a crucial parameter for predicting the potency of a compound. Studies on various 1,8-naphthyridine derivatives have reported a range of binding affinities against different biological targets.

For example, in a study investigating novel 1,8-naphthyridine derivatives as potential anticancer agents targeting DNA topoisomerase II, the designed ligands exhibited superior binding affinities compared to existing datasets and a standard drug. researchgate.net The predicted binding energies for these novel compounds ranged from -8.9 to -9.3 kcal/mol, indicating a strong interaction with the receptor's active site. researchgate.net In contrast, the standard drug bevacizumab showed a binding affinity of -6.0 kcal/mol. researchgate.net

Another study focused on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues as anti-mycobacterial agents targeting the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis. The most active compound from this series, ANA-12, displayed a docking score of -8.424 kcal/mol, while the co-crystallized ligand had a score of -11.08 kcal/mol. nih.gov These values suggest a favorable binding of the naphthyridine derivative within the active site of the InhA enzyme. nih.gov

The table below presents a summary of predicted binding affinities for representative 1,8-naphthyridine derivatives against their respective targets.

Compound ClassTargetPredicted Binding Affinity (kcal/mol)
Novel 1,8-Naphthyridine DerivativesDNA Topoisomerase II-8.9 to -9.3
1,8-Naphthyridine-3-carbonitrile (ANA-12)Enoyl-ACP Reductase (InhA)-8.424

Binding affinities are predictive values obtained from molecular docking simulations. researchgate.netnih.gov

Interaction Modes and Key Residues

Beyond predicting binding affinity, molecular docking reveals the specific interactions between a ligand and the amino acid residues within the binding pocket of a target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to the stability of the ligand-receptor complex and the biological activity of the compound.

In the context of 1,8-naphthyridine derivatives targeting DNA topoisomerase II, docking studies have shown that these ligands can form multiple hydrogen bonds and hydrophobic interactions with key residues in the active site. researchgate.net These interactions are crucial for the enhanced binding efficacy of the ligands and their potential as potent inhibitors of the enzyme. researchgate.net

Similarly, for the 1,8-naphthyridine-3-carbonitrile analogue ANA-12 targeting InhA, molecular docking analysis revealed specific binding patterns. nih.gov The docked orientation showed that the compound engages in interactions with key amino acid residues within the active site of the InhA enzyme, which is essential for its anti-tubercular activity. nih.gov

Molecular modeling of 1,8-naphthyridin-2-(1H)-one-3-carboxamides targeting the cannabinoid type 2 (CB2) receptor has also provided insights into their interaction modes. These studies have indicated how modifications to the ligand structure can influence its orientation within the receptor's binding site, affecting its affinity and selectivity. nih.gov

Biological Activities and Mechanistic Insights Excluding Clinical Data

Broad-Spectrum Biological Activity Profiles of 1,8-Naphthyridine (B1210474) Derivatives

Derivatives of 1,8-naphthyridine have demonstrated a remarkable array of biological effects, establishing them as versatile scaffolds in therapeutic research. nih.govdntb.gov.ua These compounds are recognized for their potential as antimicrobial, anticancer, antiviral, anti-inflammatory, and neurological agents. nih.govdntb.gov.uatandfonline.com The versatility of the 1,8-naphthyridine nucleus allows for chemical modifications that can enhance its therapeutic potential across various disease models. dntb.gov.uatandfonline.comresearchgate.net

Antimicrobial Activity (Antibacterial, Antifungal, Anti-mycobacterial)

The 1,8-naphthyridine core is famously associated with antimicrobial agents, most notably nalidixic acid, a foundational compound in the development of quinolone antibiotics. nih.govnih.gov This class of compounds primarily exerts its antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.govmdpi.com

Subsequent generations of 1,8-naphthyridine-based antibiotics, such as enoxacin, were developed with a broader spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Research has also explored derivatives with activity against multi-resistant bacterial strains, sometimes showing a synergistic effect when combined with other antibiotics. mdpi.comnih.gov

Beyond antibacterial action, certain 1,8-naphthyridine derivatives have been investigated for their antifungal and anti-mycobacterial properties. mdpi.comtandfonline.com For instance, some compounds have shown inhibitory activity against various fungal strains like Aspergillus niger and Candida albicans. mdpi.com Furthermore, specific derivatives have demonstrated promising anti-mycobacterial activity against Mycobacterium tuberculosis, including multi-drug resistant strains. rsc.orgrsc.orgnih.gov

Table 1: Examples of Antimicrobial Activity of 1,8-Naphthyridine Derivatives

Anticancer Potential (In Vitro Cytotoxicity, Inhibition of Cell Proliferation)

The anticancer properties of 1,8-naphthyridine derivatives have been extensively studied. nih.govtandfonline.comnih.gov These compounds have shown in vitro cytotoxicity against a variety of human cancer cell lines. tandfonline.comnih.govnih.gov The mechanisms underlying their anticancer activity are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. ekb.eg

Some derivatives function as topoisomerase II inhibitors, similar to established anticancer drugs, leading to breaks in DNA strands and subsequent cancer cell death. nih.govekb.eg Others have been found to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and halting cell division. ekb.eg Additionally, protein kinase inhibition is another mechanism through which these compounds can exert their antiproliferative effects. ekb.eg

For example, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent cytotoxicity against pancreatic and leukemia cancer cell lines. nih.gov

Table 2: Anticancer Mechanisms of 1,8-Naphthyridine Derivatives

Antiviral Properties (e.g., Anti-HIV)

Several 1,8-naphthyridine derivatives have been identified as possessing antiviral activity. nih.govresearchgate.net A notable area of investigation has been their potential against the Human Immunodeficiency Virus (HIV). mdpi.comresearchgate.net Some compounds have demonstrated the ability to inhibit Tat-mediated transcription, a crucial process for HIV replication. mdpi.com The natural product Aaptamine, a benzo[de] nih.govnih.govnaphthyridine, has also shown anti-HIV-1 activity. mdpi.com

Anti-inflammatory Effects

The anti-inflammatory potential of 1,8-naphthyridine derivatives is another significant area of research. nih.govnih.gov Certain compounds have been shown to downregulate the production of pro-inflammatory cytokines. nih.govnih.gov This modulation of the immune response suggests that these derivatives could be valuable in the development of treatments for inflammatory conditions. researchgate.net

Neurological Activity (e.g., Adenosine (B11128) Receptor Antagonism, Neuroprotection)

1,8-Naphthyridine derivatives have shown promise in the context of neurological disorders. nih.govresearchgate.net They have been investigated for their potential in conditions such as Alzheimer's disease, depression, and multiple sclerosis. nih.govresearchgate.net Some derivatives have been found to act as adenosine receptor antagonists, a mechanism relevant to various neurological functions. nih.gov Additionally, research has explored their potential as neuroprotective agents. eurekaselect.com

Other Notable Biological Activities (e.g., Antimalarial, Anticonvulsant, Anti-osteoporotic)

The structural diversity of 1,8-naphthyridine derivatives has led to the discovery of a wide range of other biological activities. nih.gov

Antimalarial: Certain derivatives have been identified as inhibitors of Plasmodium falciparum growth, with some acting as inhibitors of protein farnesyltransferase. nih.govacs.org

Anticonvulsant: Several 2-substituted-4-methyl-7-amino-1,8-naphthyridines have exhibited significant anticonvulsant activity in preclinical models. nih.govmdpi.comneuroquantology.comresearchgate.net

Anti-osteoporotic: Some derivatives have been investigated as αvβ3 antagonists, a target relevant to bone metabolism and osteoporosis. nih.govmdpi.comfrontiersin.org

Investigation of Molecular Targets and Mechanisms of Action (Excluding Clinical Data)

The 1,8-naphthyridine core is a versatile scaffold that interacts with a wide array of biological targets. Its derivatives have been extensively studied for their ability to inhibit critical enzymes, bind to various receptors, interact with DNA, and modulate key cellular processes, thereby exhibiting a broad spectrum of potential therapeutic activities.

Enzyme Inhibition Studies

Derivatives of the 1,8-naphthyridine scaffold have demonstrated inhibitory activity against several classes of enzymes, including topoisomerases, DNA gyrase, and phosphodiesterases.

Topoisomerases I and II and DNA Gyrase: The 1,8-naphthyridine structure is a key component of quinolone antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov This mechanism involves inhibiting the enzyme's function in DNA replication, leading to bacterial cell death. nih.gov More broadly, synthetic 1,8-naphthyridine derivatives have been designed and evaluated as potential inhibitors of human topoisomerase II. semanticscholar.orgnih.gov Certain compounds have shown a potent inhibitory effect on topoisomerase IIβ and have been proposed to act as "Topo II poisons" by stabilizing the enzyme-DNA cleavage complex. semanticscholar.orgnih.gov For example, a series of 1,8-naphthyridine derivatives conjugated at the N1 position with substituted phenyl rings were synthesized and found to inhibit Topo II, with some compounds showing better inhibition than the known inhibitor etoposide. semanticscholar.orgnih.gov Similarly, novel fluoroquinolone-like 1,4-dihydro nih.govekb.egnaphthyridine derivatives have been identified as potent inhibitors of E. coli DNA gyrase. nih.govresearchgate.net

Phosphodiesterases (PDEs): Substituted 1,8-naphthyridin-2(1H)-ones have been identified as highly selective inhibitors of phosphodiesterase type 4 (PDE4). nih.govnih.gov These compounds demonstrated selective inhibitory activities for PDE4 derived from human peripheral blood cells with no significant effect on other PDE types (1, 2, 3, and 5). nih.gov This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which is associated with anti-inflammatory and bronchodilatory effects. nih.gov

Derivative ClassTarget EnzymeObserved EffectReference
N1-substituted 1,8-naphthyridinesTopoisomerase IIβPotent inhibition, proposed "Topo II poison" mechanism semanticscholar.orgnih.gov
1,4-dihydro nih.govekb.egnaphthyridinesE. coli DNA GyrasePotent inhibition nih.govresearchgate.net
Substituted 1,8-naphthyridin-2(1H)-onesPhosphodiesterase 4 (PDE4)Highly selective inhibition nih.govnih.gov

Receptor Affinity and Ligand Binding Studies

The 1,8-naphthyridine framework has been successfully modified to create ligands with high affinity for various G-protein coupled receptors (GPCRs), including cannabinoid, adenosine, and serotonin (B10506) receptors.

Cannabinoid Receptors: The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold is a well-established platform for developing potent and selective ligands for the cannabinoid type 2 (CB2) receptor. nih.govnih.govresearchgate.net Many derivatives show very high affinity and selectivity for the CB2 receptor over the CB1 receptor. nih.govresearchgate.net This selectivity is a desirable trait, as CB2 receptor modulation is being explored for various therapeutic areas without the psychoactive effects associated with CB1 receptor activation. nih.gov

Adenosine Receptors: A number of 1,8-naphthyridine derivatives have been synthesized and shown to be selective antagonists for the A1 and A3 adenosine receptors. nih.govnih.govacs.orgacs.org Radioligand binding assays revealed that many of these compounds bind with high affinity, some in the low nanomolar range, to bovine and human A1 adenosine receptors. nih.govacs.org Molecular modeling studies suggest that small structural differences between bovine and human A1 receptor active sites can significantly influence binding affinity. nih.govacs.org

5-HT3 Receptors: Researchers have developed 2-(4-substituted piperazin-1-yl)1,8-naphthyridine-3-carboxylic acids as antagonists of the 5-HT3 receptor. nih.gov The antagonist activity was quantified by determining the pA2 value against the agonist 2-methyl-5-HT, with one compound showing a promising pA2 value of 7.6. nih.gov

Derivative ClassTarget ReceptorBinding ProfileKey FindingReference
1,8-Naphthyridin-2(1H)-one-3-carboxamidesCannabinoid CB2High affinity and selectivityScaffold is suitable for developing selective CB2 ligands. nih.govnih.govresearchgate.net
Substituted 1,8-naphthyridinesAdenosine A1High affinity (low nM range)Selective A1 antagonists. nih.govacs.org
2-piperazinyl-1,8-naphthyridine-3-carboxylic acidsSerotonin 5-HT3Antagonist activity (pA2 = 7.6 for lead)Potential as 5-HT3 receptor antagonists. nih.gov

DNA Intercalation and DNA Stabilizing Activity

The planar aromatic structure of the naphthyridine ring system is conducive to intercalation between the base pairs of DNA. researchgate.net This mechanism is a known mode of action for many anticancer agents. researchgate.netnih.gov While more extensively studied in the related 1,8-naphthalimide (B145957) series, which also features a planar structure, DNA intercalation is a plausible mechanism for certain 1,8-naphthyridine derivatives. researchgate.netnih.govmdpi.com Studies on pyrazolo-naphthyridine derivatives have demonstrated an intercalative mode of binding to DNA, which contributes to their cytotoxic effects by inducing DNA damage. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net

Modulation of Cellular Pathways

By interacting with enzymes and receptors or directly with DNA, 1,8-naphthyridine derivatives can trigger various cellular responses, including the induction of apoptosis and arrest of the cell cycle.

Apoptosis Induction: Several 1,8-naphthyridine derivatives have been shown to induce apoptosis in cancer cells. nih.govnih.gov For instance, a 4-phenyl-1,8-naphthyridine derivative was found to cause cell death by apoptosis, which was preceded by alterations in the mitochondrial membrane potential and the subsequent release of apoptogenic factors. nih.gov Other studies have confirmed that topoisomerase II inhibition by naphthyridines can trigger apoptosis in cancer cell lines. semanticscholar.orgnih.gov The induction of apoptosis in treated cancer cells has been verified by observing morphological changes and measuring the activation of caspases-9 and -3/7. nih.gov

Cell Cycle Arrest: The antiproliferative activity of these compounds is also linked to their ability to interfere with the cell cycle. Treatment of carcinoma cells with a 4-phenyl-1,8-naphthyridine derivative led to a significant accumulation of cells in the G2/M phase. nih.gov This cell cycle block was attributed to the disruption of the microtubular network, which impairs the formation of the mitotic spindle. nih.gov Similarly, other 1,8-naphthyridine derivatives have been shown to induce cell cycle arrest at the S and G1/S phases in HepG-2 cells. semanticscholar.orgnih.gov Pyrazolo-naphthyridine compounds have also been observed to cause G0/G1 cell cycle arrest. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the 1,8-naphthyridine scaffold to enhance potency and selectivity for specific biological targets.

Impact of Substituents at Naphthyridine Ring Positions

The biological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

For cytotoxicity , a review of quinoline (B57606) and naphthyridine derivatives highlighted that an aminopyrrolidine group at the C-7 position, a 2'-thiazolyl group at the N-1 position, and a carboxy group at the C-3 position in the 1,8-naphthyridine ring are essential for potent activity. nih.gov Another study on cytotoxic naphthyridines found that methyl substitution at the C-6 or C-7 positions resulted in more active compounds than those substituted at the C-5 position. nih.gov Specifically, a compound with a C-7 methyl group and a C-2 naphthyl ring showed the most potent activity against several human cancer cell lines. nih.gov

In the context of adenosine receptor affinity , a quantitative SAR study revealed that for high affinity to the bovine A1 receptor, a substituent at the R(1) position with a larger van der Waals volume is beneficial. nih.gov For the A2A receptor, a less bulky substituent at R(2) and a strong electron-withdrawing group at R(3) were found to be desirable for improving binding affinity. nih.gov

For cannabinoid receptor CB2 ligands based on the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold, SAR studies have explored substitutions at the N1, C3, and C6 positions. nih.govresearchgate.net It was found that while groups of varying sizes were tolerated at the N1-position, attaching linkers and fluorophores at this position was unlikely to produce ligands with useful affinity. nih.gov The stereochemistry of substituents at the C3 carboxamide was also shown to be influential on CB2 receptor binding. nih.gov


Role of Functional Groups and Heterocyclic Moiety Attachments

The biological activity of 1,8-naphthyridine derivatives is intricately linked to the nature and position of their functional groups and any attached heterocyclic moieties. For the specific scaffold of 4-Methyl-1,8-naphthyridin-2-ol, the methyl group at the C4 position and the hydroxyl group at the C2 position are key determinants of its chemical properties and potential biological interactions.

The hydroxyl group at the C2 position allows the compound to exist in tautomeric equilibrium with its corresponding keto form, 4-methyl-1,8-naphthyridin-2(1H)-one. This tautomerism can be crucial for its interaction with biological targets, as the hydrogen bond donor-acceptor properties are altered. The 1,8-naphthyridin-2-one moiety has been investigated as a selective agonist for cannabinoid receptor 2 (CB2), with derivatives showing immunomodulatory effects. rsc.org

Modifications of the core this compound structure could potentially modulate its biological activity. For instance, the introduction of various substituents on the phenyl ring of a related 2-phenyl-1,8-naphthyridine (B10842077) scaffold has been shown to influence cytotoxic activity against cancer cell lines. nih.gov While direct studies on this compound are scarce, structure-activity relationship (SAR) studies on other 1,8-naphthyridine derivatives have highlighted the importance of specific substitutions. For example, in a series of antitumor 1,8-naphthyridine derivatives, an aminopyrrolidine functionality at the C7 position, a 2'-thiazolyl group at the N1 position, and a carboxy group at the C3 position were found to be essential for cytotoxicity. researchgate.net

Furthermore, the attachment of different heterocyclic rings to the 1,8-naphthyridine nucleus is a common strategy to enhance biological activity. For instance, the incorporation of a piperazine (B1678402) moiety at the C7 position of the 1,8-naphthyridine ring is a well-established modification in the development of antibacterial agents. rsc.org

Molecular Hybridization Strategies

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, efficacy, or a modified biological activity profile. This approach has been successfully applied to the 1,8-naphthyridine scaffold to develop novel therapeutic agents. nih.gov

Another conceptual approach could involve hybridizing the this compound scaffold with moieties known to possess anticancer properties. The 1,8-naphthyridine framework itself has been explored for its antitumor potential. dntb.gov.ua By linking it to other anticancer pharmacophores, it may be possible to develop novel hybrid molecules with improved therapeutic indices. The rationale behind this strategy is to target multiple pathways involved in cancer progression or to enhance the accumulation of the drug in tumor cells.

The following table summarizes the key pharmacophores and their associated biological activities that could be considered in molecular hybridization strategies with a this compound core.

PharmacophoreAssociated Biological Activity
PiperazineAntibacterial, Anti-tubercular
Benzamide (B126)Anti-tubercular
ThiazoleAnticancer
AminopyrrolidineAnticancer

It is important to note that while these strategies are based on established medicinal chemistry principles and successes with the broader 1,8-naphthyridine class, their direct applicability and the resulting biological activities of hybridized this compound derivatives would require dedicated synthesis and biological evaluation.

Applications in Advanced Chemical Research

Ligand Chemistry and Metal Complexation

The 1,8-naphthyridine (B1210474) framework is a classic bidentate chelating ligand, capable of coordinating to metal ions through its two nitrogen atoms. acs.orgnih.gov This ability to form stable complexes has led to its extensive use in coordination chemistry. The presence of a 2-hydroxyl group (which can exist in its keto tautomeric form as a 2-one) and a 4-methyl group in 4-Methyl-1,8-naphthyridin-2-ol would modulate the steric and electronic environment of the ligand, influencing the geometry, stability, and reactivity of its metal complexes.

The 1,8-naphthyridine core and its derivatives form well-defined complexes with a wide array of transition metals. The constrained "bite" distance between the nitrogen atoms makes this scaffold particularly suitable for supporting bimetallic systems, holding two metal centers in close proximity. researchgate.netacs.org

Copper: 1,8-Naphthyridine-based ligands have been used to synthesize both monometallic and dinuclear copper complexes. nih.gov In dinuclear systems, the naphthyridine unit can act as a bridging ligand, a structural motif relevant to modeling biological active sites and developing cooperative catalysts. acs.orgescholarship.orgresearchgate.net For instance, a dinucleating 1,8-naphthyridine ligand featuring phosphinoside arms was used to create dicopper(I) complexes that engage in C-H bond activations. escholarship.org Another dicopper(II) complex with a 2,7-disubstituted 1,8-naphthyridine ligand has been investigated for its relevance to water oxidation. researchgate.net

Platinum: Platinum(II) complexes incorporating 1,8-naphthyridine have been synthesized. Depending on the reaction conditions and ancillary ligands, the naphthyridine can act as a monodentate or a bridging ligand in square-planar Pt(II) complexes. flinders.edu.auresearchgate.net Studies have shown the preparation of both mononuclear, Pt(napy)42, and dinuclear, Pt2(napy)44, homoleptic complexes, showcasing the versatility of the naphthyridine scaffold in platinum chemistry. researchgate.net

Ruthenium: The coordination chemistry with ruthenium is rich, yielding various Ru(II) polypyridyl complexes. nih.govmdpi.com Diruthenium "paddlewheel" type structures, where two 1,8-naphthyridine-2-carboxylate ligands coordinate to a Ru2 core, have been synthesized and characterized. mdpi.comrsc.org These complexes are air-stable and can serve as building blocks for larger assemblies. rsc.org Additionally, heterobimetallic Ru-Cu complexes supported by an unsymmetrical 1,8-naphthyridine ligand have been reported, demonstrating controlled architectures where the ruthenium and copper centers are held in close proximity. chemrxiv.org

Rhodium: While detailed structural studies of isolated rhodium-naphthyridine complexes are less common in the provided literature, their role is crucial in catalysis. Rhodium(III)-catalyzed C-H activation and annulation reactions often involve coordination of the heterocyclic substrate to the rhodium center, highlighting the formation of rhodium-naphthyridine intermediates in catalytic cycles. snnu.edu.cnrsc.orgnih.gov

Molybdenum: 1,8-Naphthyridine and its methylated derivatives like 2-methyl-1,8-naphthyridine have been used to synthesize Group VIb metal carbonyl complexes. tandfonline.com In these systems, the naphthyridine ligand can exhibit versatile coordination modes, acting as either a monodentate or a bidentate ligand in complexes such as M(CO)5(napy) and M(CO)4(napy) where M is Cr, Mo, or W. tandfonline.com The pliant nature of functionalized 1,8-naphthyridine ligands has also been utilized in the chemistry of quadruply bonded Mo2 cores. dntb.gov.ua

Transition MetalComplex Type/ExampleKey FeaturesReference
Copper (Cu)Dinuclear Cu(I) and Cu(II) complexesBridging naphthyridine ligand; used in C-H activation and water oxidation studies. acs.orgescholarship.orgresearchgate.netchemrxiv.org
Platinum (Pt)Mononuclear and dinuclear Pt(II) complexesSquare-planar geometry; monodentate or bridging coordination. flinders.edu.auresearchgate.net
Ruthenium (Ru)Ru(II) polypyridyl, Diruthenium paddlewheelAir-stable building blocks for larger structures; heterobimetallic Ru-Cu systems. mdpi.commdpi.comrsc.orgchemrxiv.org
Rhodium (Rh)Catalytic intermediatesInvolved in Rh(III)-catalyzed C-H activation reactions. snnu.edu.cnnih.gov
Molybdenum (Mo)Metal carbonyl complexes, Dimolybdenum coresVersatile mono- or bidentate coordination modes. tandfonline.comdntb.gov.ua

The rigid structure and bridging capability of the 1,8-naphthyridine scaffold make it an excellent component for the construction of ordered, high-dimensionality structures. These ligands have been employed to create sophisticated molecular architectures such as coordination polymers and discrete metallosupramolecular assemblies. researchgate.netrsc.org

For example, paddlewheel-type diruthenium(II,II) complexes stabilized by 1,8-naphthyridine-2-carboxylate ligands are considered versatile building blocks for creating higher-order structures like coordination polymers and metal-organic frameworks. rsc.org The ability of palladium complexes with 2,7-disubstituted naphthyridine ligands to form large, 20-membered dinuclear metallacycles further illustrates the utility of this scaffold in supramolecular chemistry. rsc.orgresearchgate.net The predictable coordination geometry and the potential for functionalization on the naphthyridine ring allow for the rational design of materials with specific structural and functional properties.

Catalysis

The use of 1,8-naphthyridine-based ligands is a prominent strategy in the development of homogeneous catalysts. The ligand framework can stabilize the metal center, modulate its electronic properties, and, in bimetallic systems, facilitate metal-metal cooperativity. acs.orgescholarship.org

Naphthyridine-based ligands have been successfully employed in a variety of catalytic transformations. The rigid scaffold holds the catalytic metal center(s) in a well-defined geometry, while substituents on the naphthyridine ring can be used to fine-tune the catalyst's activity and selectivity. acs.org

Examples of catalytic applications include:

Cross-Coupling Reactions: Palladium complexes featuring 1,8-naphthyridine functionalized N-heterocyclic carbene (NHC) ligands have shown activity in Suzuki–Miyaura and Kumada–Corriu coupling reactions. rsc.orgresearchgate.net

Hydrogenation: Iridium complexes with 1,8-naphthyridine derivatives have been developed as catalysts for transfer hydrogenation, providing a route to functionalized N-heteroarenes without the need for high-pressure H2 gas. nih.gov

C-H Activation: Rhodium(III) complexes are known to catalyze C-H activation and annulation reactions, where the substrate, such as a naphthyridine derivative, coordinates to the metal center to direct the reaction. rsc.orgnih.gov

The development of efficient and robust catalysts for water oxidation is a critical challenge in artificial photosynthesis and renewable energy research. Dinucleating ligands that can support two metal centers in close proximity are of particular interest for this multi-electron process. The 1,8-naphthyridine scaffold is well-suited for this purpose.

A notable example is a dinuclear copper(II) complex, [Cu2(BPMAN)(μ-OH)]3+, supported by a 2,7-disubstituted 1,8-naphthyridine ligand (BPMAN = 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine). researchgate.net This complex was found to be a highly reactive and stable electrocatalyst for water oxidation in neutral aqueous solutions. Theoretical calculations suggested that the crucial O-O bond formation proceeds via an intramolecular direct coupling mechanism between two metal-oxo units, a process facilitated by the proximity of the two copper centers held by the naphthyridine bridge. researchgate.net In a different approach, ruthenium(II) complexes with bridged bi flinders.edu.auchemrxiv.orgnaphthyridine ligands were designed to promote photooxidation of a coordinated water molecule, although this was not observed experimentally, the work highlights the continued interest in this scaffold for designing water oxidation catalysts. nih.gov

Chemo- and Biosensors

1,8-Naphthyridine and its derivatives are recognized for their favorable photophysical properties, including high fluorescence quantum yields, making them excellent candidates for the signaling unit in fluorescent chemo- and biosensors. researchgate.netmdpi.com The nitrogen atoms of the naphthyridine ring also provide a built-in binding site for metal ions and other analytes. The 2-ol and 4-methyl groups of this compound would be expected to alter the emission properties and binding selectivity compared to the parent scaffold.

The design of these sensors often involves coupling the 1,8-naphthyridine fluorophore to a specific receptor unit. Upon binding of the target analyte, a change in the fluorescence signal (e.g., enhancement or quenching) is observed.

Sensor SystemTarget AnalyteSensing MechanismReference
Ruthenium(II) polypyridyl complex with 1,8-naphthyridineCu2+ and Fe3+Fluorescence quenching upon ion coordination. mdpi.com
N-Boc-L-proline modified 1,8-naphthyridineZn2+Significant fluorescence enhancement (CHEF); high selectivity over other ions like Cd2+. nih.govnih.gov
General 1,8-naphthyridine derivativesVarious transition and heavy metalsCoordination to the naphthyridine nitrogen atoms induces changes in fluorescence. researchgate.netmdpi.com

For instance, a ruthenium(II) polypyridyl complex incorporating a 1,8-naphthyridine derivative was designed as a luminescence probe that exhibits high selectivity and sensitivity for Cu2+ and Fe3+ ions through fluorescence quenching. mdpi.com In another study, an N-Boc-L-proline-modified 1,8-naphthyridine was developed as a highly efficient and selective fluorescent chemosensor for Zn(II). nih.govnih.gov The complexation of Zn(II) induced a significant fluorescence enhancement, a phenomenon known as chelation-enhanced fluorescence (CHEF), allowing for visual detection. nih.gov The success of these systems underscores the potential of the 1,8-naphthyridine scaffold in the rational design of new sensors for environmentally and biologically important species.

Fluorescent Probes for Metal Ion Detection (e.g., Hg²⁺, Cu²⁺, Cr³⁺)

The 1,8-naphthyridine framework is a prominent scaffold in the development of fluorescent chemosensors for the detection of various metal ions. The nitrogen atoms within the bicyclic system act as effective coordination sites for metal cations. This binding event can significantly alter the photophysical properties of the molecule, leading to a detectable change in fluorescence, such as enhancement ("turn-on") or quenching ("turn-off"). This principle allows for the design of highly selective and sensitive probes for specific ions.

While research on this compound itself is specific, studies on analogous 1,8-naphthyridine derivatives demonstrate the scaffold's utility in metal ion detection. For instance, novel fluorescent chemosensors based on the 1,8-naphthyridine structure have been developed for the selective detection of biologically and environmentally important ions like Zn²⁺ and Cu²⁺. rsc.orgnih.gov

One study detailed a 1,8-naphthyridine-based clip-like receptor designed as an "off-on" fluorescent probe that selectively senses Zn²⁺ in aqueous solutions and even within living cells. rsc.org Another investigation reported a chemodosimeter that exhibits high selectivity for both Zn²⁺ and Cu²⁺, operating through a metal-catalyzed hydrolysis reaction that triggers a distinct fluorescent response. nih.gov This system showed Zn²⁺-selective dual-emission and Cu²⁺-selective "ON-OFF" behavior. nih.gov

The general mechanism for these sensors involves the coordination of the target metal ion to the naphthyridine nitrogen atoms, often supplemented by other donor atoms in the sensor molecule. This binding restricts photoinduced electron transfer (PET) or induces conformational changes that enhance fluorescence emission. The specificity for a particular ion is engineered by modifying the substituents on the naphthyridine core to create a binding pocket with the ideal size, geometry, and electronic character for the target ion.

Table 1: Examples of 1,8-Naphthyridine Derivatives as Fluorescent Metal Ion Probes

Derivative Type Target Ion(s) Sensing Mechanism Observed Response Reference
Clip-like Receptor Zn²⁺ Chelation-Enhanced Fluorescence (CHEF) "Off-On" Fluorescence rsc.org
Acetamino-ethene Zn²⁺, Cu²⁺ Metal-Catalyzed Hydrolysis Zn²⁺: Dual-Emission, Cu²⁺: "On-Off" nih.gov
8-Hydroxy-naphthyridine Zn²⁺, Fe²⁺, Cu²⁺ Metal Chelation and Depletion Depletion of intracellular metal ions researchgate.net

Although direct studies on this compound for detecting Hg²⁺ and Cr³⁺ are not prominent, the established success of the 1,8-naphthyridine scaffold with other divalent transition metals like Cu²⁺ and Zn²⁺ suggests its potential for broader applications. researchgate.net The principles of chelation and fluorescence modulation are adaptable, and future research could involve tailoring derivatives of this compound to create selective probes for these and other heavy metal ions.

Development of Biomolecule Recognition Systems

The ability of the 1,8-naphthyridine core to form multiple, well-defined hydrogen bonds makes it an excellent candidate for constructing synthetic receptors for biomolecules. The precise arrangement of hydrogen bond donors and acceptors on the naphthyridine ring system can be tailored to achieve specific and strong binding to complementary sites on a biological target, such as the urea (B33335) group in biotin (B1667282).

Research in this area has focused on designing host molecules that incorporate the 1,8-naphthyridine unit to create a pre-organized binding cleft. For example, derivatives like N,N'-bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide have been synthesized and studied for their ability to bind biotin analogues. semanticscholar.org In these systems, the amide N-H groups and the naphthyridine nitrogen atoms form a network of hydrogen bonds with the guest molecule.

The binding affinities of these synthetic hosts have been quantified using techniques such as ¹H-NMR titrations. These studies have shown that receptors incorporating the 7-methyl-1,8-naphthyridin-2-yl moiety are potent binders for guests like (+)-biotin methyl ester. nih.gov The complex is stabilized by multiple hydrogen bonds, demonstrating the effectiveness of the naphthyridine scaffold in molecular recognition. nih.gov

Table 2: Binding Affinities of Naphthyridine-Based Receptors with Biotin Analogues

Host Compound Guest Compound Association Constant (K_b) in CDCl₃ Reference
N,N'-bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide (+)-Biotin methyl ester 35,000 ± 5,250 semanticscholar.org
N,N',N''-tris(7-methyl-1,8-naphthyridin-2-yl)-1,3,5-benzenetricarboxamide (+)-Biotin methyl ester 148,000 ± 20,000 semanticscholar.org

These findings highlight the significant potential of 1,8-naphthyridine derivatives in the creation of synthetic receptors for various biologically important molecules. The modular nature of their synthesis allows for systematic modifications to optimize binding selectivity and affinity for different targets.

Applications in Materials Science (e.g., Solar Energy, Functional Materials)

The application of 1,8-naphthyridine derivatives extends into materials science, where their electronic properties and ability to coordinate with metals are leveraged to create novel functional materials. While applications in solar energy are still an emerging area, their use as corrosion inhibitors has been demonstrated.

Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. The effectiveness of organic corrosion inhibitors often relies on their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

A study demonstrated the use of a 1,8-naphthyridine derivative, specifically 2,3-diphenyl-1,8-naphthyridine, as a component of an ionic liquid corrosion inhibitor ([1,8-Nap][CETSA]) for Q235 steel in a hydrochloric acid solution. nih.gov The results from weight loss measurements and electrochemical tests indicated that the inhibitor molecules effectively adsorb onto the steel surface. nih.gov This adsorption forms a dense protective layer, blocking contact between the metal and the acidic solution and significantly reducing the corrosion rate. Electrochemical analysis revealed that the compound acts as a mixed-type inhibitor with a predominant cathodic effect. nih.gov

The strong adsorption is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the 1,8-naphthyridine ring system, which can interact with the vacant d-orbitals of the iron atoms on the steel surface. This creates a stable, coordinated protective film. This application showcases the potential of 1,8-naphthyridine scaffolds in the development of high-performance functional materials for industrial applications.

Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent intermolecular interactions. The 1,8-naphthyridine unit is a powerful building block in this field due to its defined geometry, hydrogen-bonding capabilities, and potential for π-π stacking.

Non-covalent Interactions and Self-Assembly

The rigid structure and specific arrangement of nitrogen atoms in the 1,8-naphthyridine ring make it an ideal component for directing the self-assembly of complex supramolecular architectures. These non-covalent interactions, including hydrogen bonding, metal coordination, and aromatic stacking, can be programmed into molecules to form higher-order structures like helices, macrocycles, and fibrils.

Research has shown that oligomers containing 1,8-naphthyridine units can fold into stable helical conformations (foldamers). acs.org These helices possess a central cavity whose size and electronic properties are defined by the converging naphthyridine units. The introduction of the 1,8-naphthyridine group, which has a larger dipole moment than pyridine (B92270), enhances the electrostatic features of the oligomer, creating a polar inner cavity suitable for binding cations. acs.org

This cation binding, a non-covalent interaction, can act as a trigger for further self-assembly. For example, the binding of alkali cations within the helical cavity of a naphthyridine-based foldamer can promote the association of these helices into larger structures, such as fibrils. acs.org This hierarchical self-assembly process, directed by the initial non-covalent binding event, is a key principle in creating complex and functional nanostructures.

Host-Guest Chemistry

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule or ion within a larger "host" molecule. The 1,8-naphthyridine scaffold has been successfully incorporated into host molecules designed to recognize and bind specific guests. thno.org

As discussed in the context of biomolecule recognition (Section 6.3.2), synthetic receptors containing 1,8-naphthyridine units can act as hosts for biotin derivatives. semanticscholar.orgnih.gov The pre-organized arrangement of hydrogen bond donors and acceptors in the host creates a complementary binding site for the guest.

Similarly, the naphthyridine-based helical foldamers described above function as hosts for cations. acs.org The internal cavity of the helix is lined with the nitrogen atoms of the naphthyridine units, creating a Lewis basic environment that effectively binds guest cations. The size of the cavity can be tuned by the length of the oligomer, allowing for selectivity among different ions. This demonstrates how the 1,8-naphthyridine structure can be used to construct hosts with well-defined, polar cavities for the specific encapsulation of guest species.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The efficient and sustainable synthesis of 4-Methyl-1,8-naphthyridin-2-ol is fundamental for its extensive investigation. While classical methods like the Friedländer synthesis are established for constructing the 1,8-naphthyridine (B1210474) core, future research should focus on developing novel, more efficient, and environmentally benign synthetic strategies. rsc.orgnih.gov

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents, such as water or ionic liquids, and alternative energy sources like microwave irradiation could significantly reduce the environmental impact of synthesis. rsc.orgtandfonline.com The use of biodegradable catalysts, like citric acid, also presents a promising avenue for eco-friendly production. connectjournals.com

Multicomponent Reactions (MCRs): Designing one-pot MCRs would enable the rapid assembly of complex this compound derivatives from simple starting materials. This approach offers advantages in terms of atom economy, reduced waste, and the ability to generate diverse chemical libraries for screening.

Flow Chemistry: The application of continuous flow technologies could offer superior control over reaction parameters, leading to higher yields, improved purity, and safer reaction conditions. This would be particularly valuable for scaling up the synthesis of promising lead compounds.

Advanced Mechanistic Studies on Chemical and Biological Reactivity

Derivatives of the 1,8-naphthyridine scaffold are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov A critical future direction is to move beyond preliminary screening and conduct in-depth mechanistic studies to understand precisely how this compound and its analogs exert their biological effects.

Future investigations should prioritize:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets (e.g., enzymes, receptors) with which the compound interacts.

Enzyme Kinetics and Binding Studies: For derivatives showing inhibitory activity against specific enzymes, detailed kinetic studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive). Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify binding affinities and thermodynamic parameters.

Structural Biology: Obtaining co-crystal structures of active derivatives bound to their biological targets would provide invaluable atomic-level insights into the binding mode, guiding further rational design efforts.

Rational Design of Derivatives with Enhanced Selectivity and Potency

Building upon mechanistic insights, the rational design of new derivatives is a crucial step toward developing potent and selective therapeutic agents. Structure-activity relationship (SAR) studies are central to this endeavor, systematically exploring how chemical modifications to the this compound scaffold influence its biological activity. nih.govresearchgate.net

Future SAR campaigns should focus on:

Systematic Modification: Synthesizing and evaluating a matrix of analogs with modifications at key positions, such as the C4-methyl group, the C2-hydroxyl group, and various positions on the pyridine (B92270) and pyridinone rings. For instance, varying the size and electronics of substituents at the C7 position or introducing different groups at the N1 position could profoundly impact potency and selectivity. nih.gov

Bioisosteric Replacement: Employing bioisosteric replacements for key functional groups to improve pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME) while maintaining or enhancing biological activity.

Conformational Analysis: Using computational modeling and NMR spectroscopy to understand the preferred conformations of active compounds, which can inform the design of more rigid and potent analogs.

Development of Multi-targeted Therapeutic Agents

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has spurred interest in developing multi-target drugs that can modulate several targets simultaneously, potentially offering improved efficacy and reduced chances of drug resistance. The 1,8-naphthyridine core is a versatile scaffold for designing such agents through molecular hybridization. rsc.orgrsc.org

Future research should explore:

Pharmacophore Hybridization: Strategically combining the this compound scaffold with other known pharmacophores that act on different, but disease-relevant, targets. For example, linking it to a moiety known to inhibit a protein kinase could create a dual-action anticancer agent. rsc.org

Fragment-Based Design: Using fragment-based screening to identify small molecular fragments that bind to different targets of interest and then linking them to the this compound core to create a multi-target ligand.

Systems Biology Approach: Employing a systems biology approach to identify optimal target combinations for a specific disease and then designing derivatives of this compound that can engage these selected targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govnih.gov These computational tools can be powerfully applied to the exploration of this compound.

Key applications for the future include:

Predictive Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) models to predict the bioactivity of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising compounds. github.io ML algorithms can also predict ADME and toxicity profiles early in the discovery process. nih.govijcrt.org

De Novo Design: Utilizing generative AI models to design novel 1,8-naphthyridine derivatives with desired properties. These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches. nih.gov

Virtual Screening: Employing ML-enhanced docking and virtual screening protocols to efficiently screen large compound libraries for molecules that are likely to bind to a specific target, identifying new hits based on the 1,8-naphthyridine scaffold. ijcrt.org

By systematically pursuing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound, paving the way for the development of novel and effective medicines for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methyl-1,8-naphthyridin-2-ol derivatives, and how do reaction conditions influence product yields?

  • Methodological Answer : Traditional methods involve condensation of 2-aminopyridine derivatives with carbonyl compounds or β-ketoesters. For example, ethyl 2-chloronicotinoylacetates react with amines under basic conditions to form enamino ketoesters, which undergo cyclization to yield 1,8-naphthyridones. Optimizing parameters like solvent choice (e.g., ethanol for reflux) and reaction time (2–10 hours) can achieve yields up to 92% . Advanced modifications include using Mg-Al hydrotalcite as a catalyst for Claisen-Schmidt condensations, yielding chalcone derivatives (e.g., compound 3a in 89.55% yield) .

Q. How can researchers characterize the structural and purity aspects of this compound derivatives?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., OH stretch at 3210 cm⁻¹ and C=N stretch at 1596 cm⁻¹ in compound 4f) .
  • 1H NMR : Confirms substituent positions (e.g., δH 2.58 ppm for CH3 in compound 10b) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 474 for compound 4f) .
  • Elemental analysis : Ensures purity by matching calculated and observed C/H/N percentages (e.g., compound 5g: Found C, 70.96% vs. Calculated C, 70.41%) .

Q. What purification methods are effective for isolating 1,8-naphthyridine derivatives?

  • Methodological Answer : Recrystallization from solvents like ethanol, methanol, or toluene is standard. For example, compound 3 is recrystallized from ethanol to achieve 83% yield . Column chromatography (e.g., silica gel with n-hexane/ethyl acetate) is used for complex mixtures, as in the isolation of compounds 15a,b .

Advanced Research Questions

Q. How can reaction mechanisms explain unexpected byproducts in 1,8-naphthyridine synthesis?

  • Methodological Answer : Byproducts often arise from intermediate degradation or competing pathways. For instance, reacting 6-aminopyridone with malononitrile under basic conditions may yield 6-amino-3-cyano-1,4-dimethylpyridin-2-one instead of the expected naphthyridine due to preferential stabilization of the pyridone intermediate . Adjusting base strength (e.g., using piperidine over NaOH) can suppress side reactions .

Q. What strategies optimize cytotoxic activity in 1,8-naphthyridine derivatives for anticancer research?

  • Methodological Answer : Structural modifications, such as introducing electron-withdrawing groups (e.g., nitro or fluoro substituents) or heterocyclic appendages (e.g., pyrimidinones), enhance bioactivity. For example, compound 4f (IC50 data not provided) showed improved cytotoxicity against MCF7 cells due to its 4-fluoro-phenyl moiety . SAR studies correlating substituent effects (e.g., para-nitro groups in 5g) with activity are critical .

Q. How do computational tools improve the design of this compound-based drug candidates?

  • Methodological Answer : In silico methods predict ADMET properties (e.g., logP, solubility) and binding affinities. PASS analysis identifies derivatives with potential kinase inhibition, while molecular docking models interactions with target proteins (e.g., EGFR or VEGFR) . Virtual screening prioritizes compounds with optimal drug-likeness before synthesis .

Q. What analytical approaches resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., overlapping aromatic proton signals) are resolved via:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations (e.g., distinguishing C5-H in compound 10b at δH 7.28 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., HRMS for compound 11: Calculated m/z 473.1250 vs. Found 473.1268) .

Q. How can photophysical properties of 1,8-naphthyridine derivatives be leveraged for material science applications?

  • Methodological Answer : Fluorescent derivatives (e.g., bipyridyl-naphthalimide conjugates) are synthesized via condensation reactions (e.g., 4-nitro-1,8-naphthalic anhydride with amines) and evaluated for quantum yields. Applications include organic LEDs or bioimaging probes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.